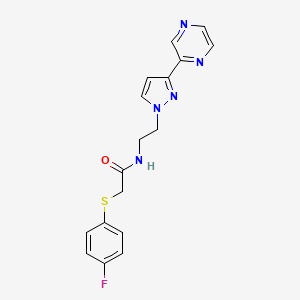

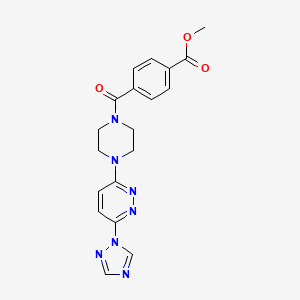

methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate” is a derivative of 1,2,4-triazole . These derivatives are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been reported as promising anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The 1,2,4-triazole scaffold has attracted attention in drug discovery due to its unique properties. Researchers have explored derivatives of this compound for their potential as anticonvulsants, antibiotics, and anticancer agents . The presence of the 1,2,4-triazole ring in approved drugs like letrozole and anastrozole underscores its significance in pharmaceutical research .

Click Chemistry

The compound’s structure aligns with the principles of click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition methods. These reactions allow efficient synthesis of diverse 1,2,3-triazole derivatives, making them valuable tools in chemical biology and materials science .

Supramolecular Chemistry

Supramolecular chemistry exploits non-covalent interactions to create functional assemblies. The 1,2,4-triazole motif can participate in hydrogen bonding and π-π stacking, contributing to the design of supramolecular architectures with specific properties .

Biological Activity

Several studies have explored the biological effects of 1,2,4-triazole derivatives. For instance:

- Antiproliferative Activity : Compounds containing the 1,2,4-triazole core have demonstrated antiproliferative effects against cancer cells. Notably, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells .

- Apoptosis Induction : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives induced apoptosis in breast cancer cells (BT-474) through various assays .

Materials Science

The 1,2,4-triazole scaffold has been incorporated into materials for diverse applications. For instance, coordination polymers based on this motif exhibit excellent photocatalytic capability and selective adsorption properties .

Organic Synthesis

Researchers have developed various synthetic methodologies for 1,2,4-triazoles, including metal-catalyzed 1,3-dipolar cycloaddition. These methods enable the efficient construction of this important heterocyclic scaffold .

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Target of Action

The primary targets of the compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . This mode of action is particularly effective against rapidly proliferating cells, such as cancer cells .

Biochemical Pathways

It is known that the compound’s action results in the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately cell death .

Pharmacokinetics

The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Eigenschaften

IUPAC Name |

methyl 4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c1-29-19(28)15-4-2-14(3-5-15)18(27)25-10-8-24(9-11-25)16-6-7-17(23-22-16)26-13-20-12-21-26/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXWMKGPTUKRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)